N-Ethylpiperidin-4-amine hydrochloride
Description
N-Ethylpiperidin-4-amine hydrochloride is a piperidine derivative characterized by an ethyl group attached to the piperidin-4-amine backbone, with a hydrochloride salt. Piperidine derivatives are widely studied for their pharmaceutical relevance, particularly in central nervous system (CNS) drug development, receptor modulation, and as intermediates in organic synthesis.
Properties
CAS No. |
1841081-36-4 |
|---|---|
Molecular Formula |
C7H17ClN2 |
Molecular Weight |
164.67 g/mol |
IUPAC Name |
N-ethylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-9H,2-6H2,1H3;1H |
InChI Key |
BSGVKINHNXXMCX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCNCC1.Cl |
Related CAS |
1233953-08-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylpiperidin-4-amine hydrochloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where piperidine and ethylamine are reacted under optimized conditions. The process includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product. The hydrochloride salt is obtained by treating the amine with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
N-Ethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-Ethylpiperidin-4-amine N-oxide.
Reduction: Secondary amines like N-ethylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
N-Ethylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Chemical Properties
*Calculated based on molecular formula.
Physicochemical and Stability Profiles
- Solubility: Ethyl-substituted derivatives (e.g., Ethyl 4-ANPP) show solubility in polar solvents like methanol and water due to hydrochloride salt formation . Chlorobenzyl or nitrobenzyl substituents (e.g., ) may reduce solubility due to hydrophobic aromatic rings.
- Stability : Ethyl 4-ANPP is stable for ≥5 years at -20°C , whereas nitrobenzyl derivatives (e.g., ) require standard laboratory storage (room temperature, dry conditions).
Key Differences and Implications
Substituent Effects :
- Ethyl Groups : Enhance solubility and metabolic stability compared to bulky aromatic substituents .
- Aromatic Groups (e.g., phenyl, chlorobenzyl) : Improve receptor binding affinity but may reduce solubility and increase toxicity .
Applications :
- Ethyl derivatives are prioritized in CNS drug synthesis , while chlorobenzyl/nitrobenzyl analogs are used in antimicrobial or antiviral agents .
Stability : Ethyl and methyl derivatives generally exhibit better long-term stability than nitro-substituted compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
